molecular formula C22H21N7O3S B11283827 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

Cat. No.: B11283827
M. Wt: 463.5 g/mol
InChI Key: MKMZKBXMAHIPNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE is a complex organic compound that belongs to the class of triazole-thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often require an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{3-ETHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-3-NITRO-4-(PYRROLIDIN-1-YL)BENZAMIDE is unique due to its fused triazole-thiadiazole structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile therapeutic agent and a valuable tool in scientific research.

Properties

Molecular Formula

C22H21N7O3S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide

InChI

InChI=1S/C22H21N7O3S/c1-2-19-24-25-22-28(19)26-21(33-22)14-5-8-16(9-6-14)23-20(30)15-7-10-17(18(13-15)29(31)32)27-11-3-4-12-27/h5-10,13H,2-4,11-12H2,1H3,(H,23,30)

InChI Key

MKMZKBXMAHIPNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)N5CCCC5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.